Dexibuprofen

説明

This compound, S(+)-ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID). It is a pharmacologically effective enantiomer of racemic ibuprofen that differs in physicochemical properties. It is proposed to be more pharmacologically active and tolerable with a better safety profile than ibuprofen due to higher concentration of active S enantiomer. This compound has a slower dissolution rate in the simulated gastric and enteric juices compared with the racemic ibuprofen and displays improved oral bioavilability. For Metabolism, Enzymes, Carriers, Transporters Sections, refer to [Ibuprofen].

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and is indicated for rheumatic disease and has 2 investigational indications.

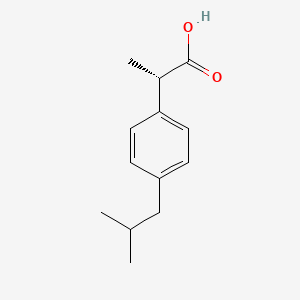

structure in first source

See also: this compound Lysine (active moiety of).

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFNNWSXXWATRW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048724 | |

| Record name | Dexibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Dexibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51146-56-6 | |

| Record name | (+)-Ibuprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51146-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexibuprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXIBUPROFEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXIBUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/671DKG7P5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

49-53 | |

| Record name | Dexibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Dexibuprofen's Mechanism of Action on Cyclooxygenase (COX) Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[3] By blocking the action of COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules. This guide provides a detailed examination of this compound's interaction with COX enzymes, including quantitative inhibitory data, comprehensive experimental methodologies for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Cyclooxygenase Enzymes and Prostaglandin Synthesis

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are the rate-limiting enzymes in the conversion of arachidonic acid to prostaglandins and other prostanoids.[4] There are two primary isoforms of this enzyme:

-

COX-1 (PTGS1): This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[1][4]

-

COX-2 (PTGS2): In most tissues, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli such as cytokines and growth factors.[1][4] The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation: pain, swelling, redness, and heat.

The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) like this compound. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile.

Mechanism of Action of this compound on COX Enzymes

This compound is the S-(+)-enantiomer of ibuprofen and is responsible for virtually all of the racemic mixture's pharmacological activity.[5] The R-(-)-enantiomer is largely inactive as a COX inhibitor.[5] this compound functions as a competitive, reversible inhibitor of both COX-1 and COX-2 by binding to the active site of the enzymes and preventing the binding of the natural substrate, arachidonic acid.[2]

While considered a non-selective COX inhibitor, there is evidence to suggest a degree of preferential inhibition. Some studies indicate a slightly higher potency for COX-2 inhibition, which may contribute to its favorable anti-inflammatory profile.[1] However, other in vitro studies have shown a stronger inhibitory activity on COX-1.[6] This highlights the importance of the specific assay conditions in determining COX selectivity.

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound on COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and racemic ibuprofen from various in vitro assay systems.

| Compound | Enzyme | Assay System | IC50 (µM) | Reference |

| (S)-(+)-Ibuprofen (this compound) | COX-1 | Purified Ovine Enzyme | 2.1 | [7] |

| COX-2 | Purified Ovine Enzyme | 1.6 | [7] | |

| Racemic Ibuprofen | COX-1 | Human Whole Blood Assay | 12 | [8] |

| COX-2 | Human Whole Blood Assay | 80 | [8] | |

| Racemic Ibuprofen | COX-1 | Healthy Volunteers (ex vivo) | - | [9] |

| COX-2 | Healthy Volunteers (ex vivo) | - | [9] |

Note: IC50 values can vary significantly depending on the specific experimental conditions, including enzyme source, substrate concentration, and incubation time.

Experimental Protocols for Assessing COX Inhibition

In Vitro COX Inhibition Assay using Purified Enzymes

This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

L-epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stannous chloride solution (to stop the reaction)

-

Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) quantification

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, Heme, and L-epinephrine.

-

Add the purified COX-1 or COX-2 enzyme to the reaction mixture and incubate for a short period (e.g., 2 minutes) at room temperature.

-

Add the test compound (this compound) at various concentrations to the enzyme solution and pre-incubate for a defined time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific duration (e.g., 2 minutes) at 37°C.

-

Terminate the reaction by adding a stannous chloride solution.

-

Quantify the amount of PGE2 produced using an ELISA kit.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by utilizing whole blood, which contains both COX-1 (in platelets) and inducible COX-2 (in monocytes).

Materials:

-

Freshly drawn human venous blood

-

Test compound (this compound)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Anticoagulant (e.g., heparin)

-

ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Procedure for COX-1 Inhibition (Platelet TXB2 Production):

-

Aliquot whole blood into tubes.

-

Add the test compound (this compound) at various concentrations.

-

Allow the blood to clot at 37°C for a specified time (e.g., 1 hour).

-

Centrifuge the samples to separate the serum.

-

Measure the concentration of TXB2 (a stable metabolite of COX-1-derived thromboxane A2) in the serum using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 for COX-1.

Procedure for COX-2 Inhibition (LPS-induced PGE2 Production):

-

Aliquot whole blood into tubes containing an anticoagulant.

-

Add the test compound (this compound) at various concentrations.

-

Add LPS to induce COX-2 expression and activity in monocytes.

-

Incubate the blood at 37°C for an extended period (e.g., 24 hours).

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 for COX-2.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound

Caption: Prostaglandin synthesis pathway and its inhibition by this compound.

Experimental Workflow for Determining COX Inhibition

Caption: General experimental workflow for determining COX inhibition by this compound.

Conclusion

This compound's therapeutic efficacy is a direct result of its ability to inhibit both COX-1 and COX-2 enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. The quantitative data and experimental methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals. A thorough understanding of this compound's mechanism of action at the molecular level is essential for its optimal clinical application and for the development of future anti-inflammatory therapies with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. sketchviz.com [sketchviz.com]

- 6. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative inhibitory activity of rofecoxib, meloxicam, diclofenac, ibuprofen, and naproxen on COX-2 versus COX-1 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of S-(+)-ibuprofen enantiomer

An In-depth Technical Guide to the Pharmacological Profile of S-(+)-Ibuprofen

Introduction

Ibuprofen, a cornerstone of nonsteroidal anti-inflammatory drugs (NSAIDs), is a chiral molecule that is clinically administered as a racemic mixture of two enantiomers: S-(+)-ibuprofen and R-(-)-ibuprofen.[1] The vast majority of the desired anti-inflammatory, analgesic, and antipyretic properties are attributed to the S-(+)-enantiomer, also known as dexibuprofen.[1][2] The R-(-)-enantiomer is significantly less potent but acts as a prodrug, undergoing a unidirectional metabolic inversion to the active S-(+)-form within the body.[1][3] This guide provides a detailed technical overview of the pharmacological profile of S-(+)-ibuprofen, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used for its characterization, intended for a scientific audience in drug development.

Pharmacodynamics

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The principal mechanism of action for S-(+)-ibuprofen is the non-selective and reversible inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[4] These enzymes are critical for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostanoids (prostaglandins, thromboxanes) that mediate pain, inflammation, and fever.[4][5] S-(+)-ibuprofen is a substantially more potent inhibitor of both COX isoforms compared to its R-(-) counterpart.[4][6] The analgesic and anti-inflammatory effects are primarily mediated through the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with some adverse effects, particularly in the gastrointestinal tract.[7][8]

Data Presentation: COX Enzyme Inhibition

The inhibitory potency of the ibuprofen enantiomers against COX-1 and COX-2 is a key determinant of their pharmacological activity. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

| S-(+)-Ibuprofen | 2.6 | 1.53 |

| R-(-)-Ibuprofen | >100 (significantly less active) | >100 (significantly less active) |

| Data compiled from references[2][6]. |

COX-Independent Mechanisms

Emerging evidence suggests that S-(+)-ibuprofen exerts anti-neoplastic and other effects through mechanisms independent of COX inhibition.[9][10] These actions often require higher concentrations than those needed for COX inhibition and involve the modulation of key cellular signaling pathways.[10]

-

NF-κB Inhibition : S-(+)-Ibuprofen has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammatory responses and cell survival.[6] S-(+)-ibuprofen is more potent in this inhibition than the R-(-) form (IC50s of 62 μM vs. 122 μM, respectively).[6]

-

PPARγ Activation : Ibuprofen can activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in regulating inflammation and metabolism.[10]

-

Apoptosis and Cell Cycle Regulation : Studies have indicated that ibuprofen can induce apoptosis and affect cell cycle progression in various cell lines, contributing to its potential anti-cancer properties.[9][10]

Pharmacokinetics

The pharmacokinetic profiles of the ibuprofen enantiomers differ significantly, primarily due to the unidirectional chiral inversion of the R-(-) form to the S-(+) form.[1] This metabolic process makes R-(-)-ibuprofen a prodrug for the active S-(+)-enantiomer.[3] Metabolism of S-(+)-ibuprofen is predominantly catalyzed by the cytochrome P450 isoform CYP2C9.[11]

Data Presentation: Pharmacokinetic Parameters

The table below presents key pharmacokinetic parameters for the individual enantiomers and the racemate following oral administration in healthy volunteers.

| Parameter | S-(+)-Ibuprofen (200 mg) | Racemic Ibuprofen (400 mg) |

| Cmax (μg/mL) | 36.9 | 38.3 |

| Tmax (h) | 1.8 | 1.9 |

| AUC₀-∞ (μg·h/mL) | 98.6 | 129.1 |

| t½ (h) | 2.2 | 2.1 |

| Data adapted from comparative studies. Note that a 200 mg dose of S-(+)-ibuprofen provides exposure comparable to the S-(+)-enantiomer from a 400 mg racemic dose, highlighting the contribution of chiral inversion.[12][13][14] |

Clinical Efficacy and Safety

Clinical studies have demonstrated that the therapeutic benefits of racemic ibuprofen can be achieved with a dose of S-(+)-ibuprofen that is half that of the racemate.[2] For instance, 200 mg of S-(+)-ibuprofen has been shown to be at least equivalent, and in some cases superior, to 400 mg of racemic ibuprofen in relieving dental pain.[2][15]

Data Presentation: Clinical Efficacy in Osteoarthritis

A double-blind, randomized trial in patients with osteoarthritis of the hip compared different daily doses of this compound and racemic ibuprofen.

| Treatment Group (daily dose) | N | WOMAC OA Index Improvement | Adverse Events (%) |

| This compound (600 mg) | 59 | Significant (p=0.023 vs 1200 mg) | 13.3% |

| This compound (1200 mg) | 60 | Equivalent to Racemate 2400 mg | 15.3% |

| Racemic Ibuprofen (2400 mg) | 59 | Baseline for comparison | 16.9% |

| Data from a study evaluating efficacy over 15 days. WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) is a standard measure of pain, stiffness, and physical function.[15][16] |

The safety profile of S-(+)-ibuprofen is comparable to that of racemic ibuprofen, with gastrointestinal complaints being the most common adverse events.[16] However, by administering only the active enantiomer, the metabolic load on the body is reduced, and the R-(-)-enantiomer's unique metabolic pathways, such as its incorporation into triglycerides, are avoided.[2]

Experimental Protocols

Protocol: COX-1 and COX-2 Inhibition Assay (Human Whole Blood)

This protocol describes a widely used ex vivo method to determine the inhibitory potency of a compound on COX-1 and COX-2 in a physiologically relevant matrix.[17][18]

Objective: To measure the IC50 of S-(+)-ibuprofen against COX-1 (from platelets) and COX-2 (from LPS-stimulated monocytes) in human whole blood.

Methodology:

-

Blood Collection: Collect fresh human venous blood into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: Aliquot the blood into 96-well plates. Add varying concentrations of S-(+)-ibuprofen (or vehicle control) to the wells.

-

COX-1 Assay (Thromboxane B2 Measurement):

-

Allow the blood to clot at 37°C for 60 minutes to induce COX-1-mediated thromboxane A2 (TXA2) production.

-

Centrifuge the plates to separate serum.

-

Measure the concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), in the serum using an ELISA kit.

-

-

COX-2 Assay (Prostaglandin E2 Measurement):

-

To a separate set of aliquots, add lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

-

Incubate the blood with LPS and the test compound for 24 hours at 37°C.

-

Centrifuge to separate plasma.

-

Measure the concentration of prostaglandin E2 (PGE2) in the plasma using an ELISA kit.

-

-

Data Analysis: Plot the percent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production against the concentration of S-(+)-ibuprofen. Calculate the IC50 values using a non-linear regression model.

Protocol: Enantioselective Analysis by Chiral HPLC

This protocol provides a general workflow for the separation and quantification of S-(+)- and R-(-)-ibuprofen in biological matrices like plasma, essential for pharmacokinetic studies.[1]

Objective: To determine the plasma concentrations of S-(+)- and R-(-)-ibuprofen over time after drug administration.

Methodology:

-

Sample Collection: Collect blood samples at predefined time points into tubes containing an anticoagulant. Centrifuge immediately to obtain plasma and store at -80°C until analysis.

-

Protein Precipitation: Thaw plasma samples. Add a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins. Vortex and centrifuge at high speed.

-

Extraction: Transfer the supernatant. Perform a liquid-liquid extraction or solid-phase extraction (SPE) to further clean up the sample and concentrate the analytes.

-

Derivatization (if required): For some chiral columns, the enantiomers may need to be derivatized to enhance separation and detection.[19]

-

Evaporation & Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen. Reconstitute the residue in a small volume of the HPLC mobile phase.

-

HPLC Analysis:

-

Inject the reconstituted sample onto a chiral HPLC column (e.g., a Pirkle column or a cellulose-based column).

-

Use an isocratic mobile phase (e.g., a mixture of hexane, ethanol, and acetic acid) to separate the enantiomers.

-

Detect the enantiomers using a UV detector (e.g., at 254 nm).

-

-

Quantification: Create a calibration curve using standards of known concentrations of each enantiomer. Calculate the concentration of S-(+)- and R-(-)-ibuprofen in the unknown samples based on the peak areas from the chromatogram.

Conclusion

S-(+)-ibuprofen is the principal contributor to the therapeutic efficacy of racemic ibuprofen, demonstrating significantly higher potency in the inhibition of COX enzymes.[1] A comprehensive understanding of its distinct pharmacodynamic and pharmacokinetic profile, including its COX-independent activities and the metabolic chiral inversion of its R-(-) counterpart, is essential for rational drug design and clinical application.[3] The clinical data supports the use of lower doses of the pure enantiomer to achieve equivalent or superior efficacy compared to the racemate, potentially reducing metabolic load and avoiding side effects associated with the R-enantiomer.[2][16] The data and experimental protocols presented in this guide offer a foundational resource for researchers and professionals in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. news-medical.net [news-medical.net]

- 6. (S)-(+)-Ibuprofen | 51146-56-6 [chemicalbook.com]

- 7. Ibuprofen - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Beyond COX-inhibition: 'side-effects' of ibuprofen on neoplastic development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Pharmacokinetics and Safety Studies of this compound Injection and a Branded Product Ibuprofen Injection in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. e-lactancia.org [e-lactancia.org]

- 14. e-lactancia.org [e-lactancia.org]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy and long-term safety of this compound [S(+)-ibuprofen]: a short-term efficacy study in patients with osteoarthritis of the hip and a 1-year tolerability study in patients with rheumatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 18. pnas.org [pnas.org]

- 19. Method to determine the enantiomers of ibuprofen from human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Dexibuprofen's Therapeutic Potential in Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, such as Alzheimer's, present a significant and growing global health challenge. The complex pathology of these conditions, often involving neuroinflammation, amyloid-beta (Aβ) plaque deposition, and tau hyperphosphorylation, necessitates the exploration of multi-target therapeutic agents. Dexibuprofen, the pharmacologically active (S)-(+)-enantiomer of ibuprofen, has emerged as a promising candidate in neurodegenerative disease research. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of this compound, focusing on its molecular mechanisms of action, supported by quantitative data from key experimental studies and detailed experimental protocols.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating neuroinflammation, reducing Aβ burden, and attenuating tau pathology.

Attenuation of Neuroinflammation

Chronic neuroinflammation is a key contributor to the progression of neurodegenerative diseases. This compound has been shown to significantly reduce the levels of pro-inflammatory markers in the brains of APPswe/PS1dE9 transgenic mice, an established animal model for Alzheimer's disease.[1] Treatment with this compound leads to a significant decrease in the protein levels of nuclear factor kappa beta (NFκβ), tumor necrosis factor-alpha (TNFα), and inducible nitric oxide synthase (iNOS) in the hippocampus.[1]

Reduction of Amyloid-Beta Plaque Burden

This compound influences the amyloidogenic pathway by decreasing the production and accumulation of Aβ peptides. It achieves this by reducing the expression of the amyloid precursor protein (APP) and the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the generation of Aβ.[1] Furthermore, this compound enhances the clearance of Aβ by increasing the levels of the insulin-degrading enzyme (IDE), which is known to degrade Aβ peptides.[1] This dual action on Aβ production and clearance leads to a significant reduction in both soluble and insoluble Aβ(1-42) levels and a decrease in the area occupied by fibrillary plaques in the cerebral cortex.[1]

Modulation of Tau Hyperphosphorylation

The hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease. This compound has been demonstrated to attenuate tau hyperphosphorylation at specific sites, including Threonine 205 (Thr205) and Serine 396 (Ser396), in the hippocampus of APPswe/PS1dE9 mice.[1] This effect is mediated through the inhibition of the c-Abl/CABLES/p-CDK5 signaling pathway.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in the APPswe/PS1dE9 mouse model of Alzheimer's disease.

Table 1: Effect of this compound on Neuroinflammatory Markers

| Marker | Change with this compound Treatment | Statistical Significance (p-value) | Reference |

| NFκβ Protein Level | Decreased | < 0.05 | [1] |

| TNFα Protein Level | Decreased | < 0.05 | [1] |

| iNOS Protein Level | Decreased | < 0.05 | [1] |

Table 2: Effect of this compound on Amyloid-Beta Pathology

| Marker | Change with this compound Treatment | Statistical Significance (p-value) | Reference |

| Full-length APP Protein Level | Decreased | < 0.01 | [1] |

| BACE1 Protein Level | Decreased | < 0.001 | [1] |

| IDE Protein Level | Increased | < 0.05 | [1] |

| Soluble Aβ(1-42) Levels | Decreased | < 0.05 | [1] |

| Insoluble Aβ(1-42) Levels | Decreased | < 0.05 | [1] |

| Fibrillary Plaque Area | Significantly Reduced | Not specified | [1] |

Table 3: Effect of this compound on Tau Pathology

| Marker | Change with this compound Treatment | Statistical Significance (p-value) | Reference |

| pTAU (Thr205) Level | Significantly Decreased | < 0.0001 | [1] |

| pTAU (Ser396) Level | Significantly Decreased | < 0.001 | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways.

Caption: this compound's multi-target mechanism of action.

Experimental Workflow

A typical preclinical study evaluating this compound in a mouse model of Alzheimer's disease follows a structured workflow.

Caption: Preclinical experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Western Blot Analysis

This protocol outlines the steps for analyzing protein levels of APP, BACE1, and Tau in mouse hippocampal tissue.

1. Protein Extraction:

-

Homogenize hippocampal tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA protein assay.

2. SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a 4-20% precast polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by Ponceau S staining.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-APP, anti-BACE1, anti-pTau Thr205, anti-pTau Ser396) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Thioflavin-S Staining of Amyloid Plaques

This protocol details the procedure for visualizing fibrillary amyloid plaques in mouse brain sections.[3]

1. Tissue Preparation:

-

Use 30 µm thick free-floating or slide-mounted brain sections from paraformaldehyde-fixed brains.

2. Staining Procedure:

-

Wash sections in 50% ethanol for 5 minutes.

-

Incubate sections in a filtered 1% aqueous solution of Thioflavin-S for 8-10 minutes.

-

Differentiate the sections by washing twice in 80% ethanol for 2 minutes each.

-

Wash in 95% ethanol for 2 minutes.

-

Rinse with distilled water.

3. Mounting and Visualization:

-

Mount sections onto slides with an aqueous mounting medium.

-

Visualize plaques using a fluorescence microscope with an appropriate filter set (excitation ~440 nm, emission ~490 nm).

Morris Water Maze (MWM) Test

This protocol describes the assessment of spatial learning and memory in APPswe/PS1dE9 mice.[4][5]

1. Apparatus:

-

A circular pool (120-180 cm in diameter) filled with water made opaque with non-toxic white paint.

-

A hidden escape platform (10 cm in diameter) submerged 1-1.5 cm below the water surface.

-

Visual cues are placed around the room.

2. Acclimation (Day 1):

-

Allow mice to swim freely for 60 seconds without the platform.

-

On a separate trial, place a visible platform in the pool and guide the mouse to it if necessary.

3. Training (Days 2-6):

-

Conduct four trials per day for five consecutive days.

-

For each trial, place the mouse in the water facing the pool wall at one of four randomized starting positions.

-

Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

-

If the mouse finds the platform, allow it to remain there for 15-30 seconds.

-

If the mouse does not find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

4. Probe Trial (Day 7):

-

Remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Novel Object Recognition (NOR) Test

This protocol details the evaluation of recognition memory in mice.[6]

1. Habituation (Day 1):

-

Place each mouse in the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes to acclimate.

2. Familiarization/Training (Day 2):

-

Place two identical objects in the arena.

-

Allow the mouse to explore the objects for a set period (e.g., 10 minutes).

-

Record the time spent exploring each object.

3. Testing (Day 2, after a retention interval, e.g., 1-24 hours):

-

Replace one of the familiar objects with a novel object.

-

Place the mouse back in the arena and allow it to explore for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring the familiar object and the novel object.

4. Data Analysis:

-

Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A higher DI indicates better recognition memory.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound holds significant therapeutic potential for neurodegenerative diseases, particularly Alzheimer's disease. Its ability to concurrently target neuroinflammation, amyloid-beta pathology, and tau hyperphosphorylation makes it a compelling candidate for further investigation. Future research should focus on long-term efficacy and safety studies in various animal models, as well as the exploration of novel drug delivery systems to enhance its brain bioavailability. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into effective treatments for patients suffering from these devastating disorders.

References

- 1. This compound prevents neurodegeneration and cognitive decline in APPswe/PS1dE9 through multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound prevents neurodegeneration and cognitive decline in APPswe/PS1dE9 through multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]

- 5. Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Prostaglandin Synthesis: A Technical Guide to the COX-Independent Anti-inflammatory Properties of Dexibuprofen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexibuprofen, the S(+)-enantiomer of ibuprofen, is a well-established nonsteroidal anti-inflammatory drug (NSAID) primarily recognized for its potent inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1] This mechanism is the cornerstone of its analgesic, antipyretic, and anti-inflammatory effects. However, a growing body of evidence reveals that the therapeutic actions of this compound extend beyond this classical pathway. This technical guide delves into the COX-independent anti-inflammatory mechanisms of this compound, providing researchers and drug development professionals with a comprehensive overview of its effects on leukocyte migration, cytokine production, NF-κB signaling, and oxidative stress.

Inhibition of Leukocyte Migration and Adhesion

A critical step in the inflammatory cascade is the recruitment of leukocytes from the bloodstream to the site of injury or infection. This process involves the adhesion of leukocytes to the vascular endothelium and their subsequent migration into the tissues. This compound has been shown to interfere with these processes through mechanisms that are not dependent on prostaglandin inhibition.

Modulation of Adhesion Molecule Expression

This compound can downregulate the expression of key adhesion molecules on the surface of endothelial cells, thereby reducing the "stickiness" of the vascular lining for circulating leukocytes. Specifically, ibuprofen has been shown to be a potent inhibitor of the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and a less potent inhibitor of Intercellular Adhesion Molecule-1 (ICAM-1) on human umbilical vein endothelial cells (HUVECs) stimulated with pro-inflammatory cytokines like IL-1α and TNF-α.[2]

Direct Effects on Neutrophil Function

Beyond its effects on the endothelium, ibuprofen directly impairs neutrophil functions essential for migration and infiltration. Studies have demonstrated that ibuprofen can inhibit neutrophil aggregation and chemotaxis (directed migration) in response to chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (FMLP).[3][4] This inhibition appears to be independent of the expression of the CD11b/CD18 adhesion complex on the neutrophil surface, suggesting an interference with intracellular signaling pathways that govern cell motility.[4][5]

Quantitative Data on Leukocyte Migration and Adhesion Inhibition

| Parameter | Drug | Cell/System Type | Concentration | Effect | Reference |

| Neutrophil Migration | Ibuprofen | Healthy and Cystic Fibrosis Subjects (in vivo) | >50 µg/mL (peak plasma) | 25-31% reduction | [6] |

| Neutrophil Chemotaxis | Ibuprofen | Human Polymorphonuclear Cells | 0.1 mM | Reduced to 67% of control | [7] |

| VCAM-1 Expression | Ibuprofen | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5 mM (IC50) | 50% inhibition of IL-1α/TNF-α induced expression | [2] |

| Leukocyte Migration | Ibuprofen | Leukocytes and Endothelial Cell Monolayers | Not specified | Potent dose-dependent inhibition | [8] |

Experimental Protocols

In Vitro Leukocyte Migration Assay (Boyden Chamber)

-

Cell Preparation: Isolate human polymorphonuclear leukocytes (neutrophils) from the peripheral blood of healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation.

-

Chemoattractant: Prepare a chemoattractant solution, such as zymosan-activated serum or a specific chemokine like C5a or CXCL8.

-

Drug Incubation: Pre-incubate the isolated neutrophils with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes at 37°C).

-

Assay Setup: Place the chemoattractant solution in the lower wells of a Boyden chamber. Place a microporous membrane (e.g., 3-5 µm pore size) over the lower wells. Add the pre-incubated neutrophil suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a duration sufficient to allow cell migration (e.g., 60-90 minutes).

-

Quantification: After incubation, remove the membrane, fix, and stain it. Count the number of neutrophils that have migrated to the lower side of the membrane using light microscopy. Results are typically expressed as the number of migrated cells per high-power field or as a percentage of the control.[9][10]

Endothelial Cell Adhesion Molecule Expression Assay

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in appropriate media.

-

Stimulation and Treatment: Pre-incubate the HUVEC monolayers with various concentrations of this compound for a set time (e.g., 1 hour). Then, stimulate the cells with a pro-inflammatory cytokine such as TNF-α (e.g., 10 ng/mL) or IL-1α for a specified duration (e.g., 4-24 hours) in the continued presence of this compound.

-

Staining: Detach the cells and stain them with fluorescently labeled monoclonal antibodies specific for adhesion molecules like VCAM-1 (CD106) and ICAM-1 (CD54).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of adhesion molecule expression on the cell surface.[2]

Signaling Pathway Visualization

Caption: Inhibition of VCAM-1 Expression by this compound.

Modulation of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key mediators of the inflammatory response. This compound can influence the production of these cytokines, although the effects can be complex and context-dependent.

Inhibition of Cytokine Secretion

In some cellular systems, ibuprofen has been shown to decrease the secretion of pro-inflammatory cytokines and chemokines. For instance, in human bone marrow-derived mesenchymal stromal cells, ibuprofen at therapeutic concentrations significantly reduced the secretion of CCL2 (a chemokine), IL-6, and other pro-regenerative factors.[11]

Complex and Contradictory Effects

It is important to note that some studies have reported an increase in the production of certain pro-inflammatory cytokines with ibuprofen treatment, particularly in ex vivo and in vivo settings following endotoxin stimulation.[12] This highlights the complexity of ibuprofen's immunomodulatory effects, which may vary depending on the cell type, the nature of the inflammatory stimulus, and the experimental conditions.

Quantitative Data on Cytokine Modulation

| Parameter | Drug | Cell Type | Concentration | Effect | Reference |

| CCL2 Secretion | Ibuprofen | Human Bone Marrow Mesenchymal Stromal Cells | 25 µg/mL | 44% decrease | [11] |

| HGF Secretion | Ibuprofen | Human Bone Marrow Mesenchymal Stromal Cells | 25 µg/mL | 31% decrease | [11] |

| IL-6 Secretion | Ibuprofen | Human Bone Marrow Mesenchymal Stromal Cells | 25 µg/mL | 22% decrease | [11] |

| VEGF Secretion | Ibuprofen | Human Bone Marrow Mesenchymal Stromal Cells | 25 µg/mL | 20% decrease | [11] |

| TNF-α Production | Ibuprofen | Healthy Volunteers (endotoxin-stimulated) | Pretreatment | Augmented levels | [12] |

| IL-6 Production | Ibuprofen | Healthy Volunteers (endotoxin-stimulated) | Pretreatment | Augmented levels | [12] |

Experimental Protocol: Cytokine Measurement by ELISA

-

Cell Culture and Treatment: Culture relevant cells (e.g., peripheral blood mononuclear cells, macrophages, or mesenchymal stromal cells) in appropriate media.

-

Stimulation: If required, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.

-

Drug Exposure: Treat the cells with various concentrations of this compound or a vehicle control for a specified time period (e.g., 24 hours).

-

Supernatant Collection: After incubation, centrifuge the cell cultures and collect the supernatants.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatants using commercially available kits specific for the cytokines of interest (e.g., TNF-α, IL-6).

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve. Express the results as pg/mL or ng/mL and compare the values between treated and control groups.[13]

Interference with the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of the NF-κB pathway, providing a significant COX-independent anti-inflammatory mechanism.

Inhibition of NF-κB Activation

Both enantiomers of ibuprofen have been demonstrated to inhibit the activation of NF-κB in T-cells, with this compound (S(+)-enantiomer) being more potent than the R(-)-enantiomer.[14] The inhibitory action appears to occur upstream of the dissociation of the NF-κB-IκB complex in the cytoplasm.[14]

A More Complex Regulatory Role

Further research suggests a more intricate interaction. In some cancer cell lines, S-ibuprofen was found to induce the degradation of the NF-κB inhibitor, IκBα, leading to the nuclear translocation of the p65 subunit of NF-κB. However, despite this nuclear localization, the transcriptional activity of NF-κB was suppressed. This paradoxical effect may be due to the increased phosphorylation of GSK-3β, which can negatively regulate NF-κB-mediated gene expression.[15]

Quantitative Data on NF-κB Inhibition

| Parameter | Drug | Cell Type | IC50 | Reference |

| NF-κB Activation | This compound (S(+)-ibuprofen) | Jurkat T-cells | 61.7 µM | [14] |

| NF-κB Activation | R(-)-ibuprofen | Jurkat T-cells | 121.8 µM | [14] |

| TNF-induced NF-κB Activation | Ibuprofen | Not specified | 3.49 mM | [16] |

Experimental Protocol: Analysis of NF-κB Activation by Western Blot

-

Cell Culture and Treatment: Culture appropriate cells (e.g., Jurkat T-cells, SW480 colon cancer cells) and treat them with varying concentrations of this compound for a specified duration. Include a positive control stimulated with an NF-κB activator (e.g., TNF-α).

-

Protein Extraction: Lyse the cells to extract total protein. For analysis of nuclear translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-p65 (to assess activation), total p65, and IκBα (to assess degradation). Use an antibody against a housekeeping protein (e.g., β-tubulin or GAPDH) as a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative changes in protein levels and phosphorylation status.[15]

Signaling Pathway Visualization

Caption: Inhibition of the Canonical NF-κB Pathway by this compound.

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to inflammation and tissue damage. This compound exhibits antioxidant properties through mechanisms independent of COX inhibition.

Inhibition of NADPH Oxidase (NOX2)

A major source of ROS in inflammatory cells like microglia and monocytes is the NADPH oxidase (NOX) enzyme complex, particularly NOX2. Studies in a mouse model of Alzheimer's disease have shown that S-ibuprofen can inhibit the activation of microglial NOX2. This inhibition occurs through the disruption of upstream signaling events, specifically by preventing the tyrosine phosphorylation of Vav, a crucial step for the assembly and activation of the NOX2 complex.[17][18]

Quantitative Data on Oxidative Stress Reduction

| Parameter | Drug | Cell Type | Concentration | Effect | Reference |

| Aβ-induced ROS Production | S-ibuprofen | Primary Microglia | 200 µM | Dramatic reduction | [19] |

Experimental Protocol: Measurement of Superoxide Production (NBT Assay)

-

Cell Culture: Culture primary microglia or a suitable monocytic cell line (e.g., THP-1) on glass coverslips.

-

Drug Pre-incubation: Pre-incubate the cells with this compound (e.g., 200 µM) in serum-free media for 1 hour.

-

Assay Reagent: Add Nitroblue Tetrazolium (NBT) to the cell culture medium. NBT is a yellow, water-soluble dye that is reduced by superoxide anions to form a dark-blue, insoluble formazan precipitate.

-

Stimulation: Stimulate the cells with an appropriate agonist, such as fibrillar β-amyloid (Aβ) or phorbol myristate acetate (PMA), for a short duration (e.g., 30 minutes).

-

Microscopy and Quantification: Fix the cells and visualize the formazan deposits using light microscopy. Count the number of cells containing formazan deposits in several random fields to quantify superoxide production. The results can be expressed as the percentage of NBT-positive cells.[19]

Signaling Pathway Visualization

Caption: Inhibition of NADPH Oxidase (NOX2) Activation by this compound.

Conclusion

The anti-inflammatory profile of this compound is more multifaceted than its well-established role as a COX inhibitor. By modulating leukocyte migration and adhesion, influencing cytokine production, interfering with the pivotal NF-κB signaling pathway, and mitigating oxidative stress, this compound exerts a broad spectrum of anti-inflammatory effects. Understanding these COX-independent mechanisms is crucial for the rational design of novel anti-inflammatory therapies and for optimizing the clinical application of this compound. Further research into the precise molecular interactions and the relative contribution of each of these pathways to the overall therapeutic effect of this compound will undoubtedly open new avenues for drug development and personalized medicine in the management of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. sketchviz.com [sketchviz.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Ibuprofen inhibits adhesion-dependent neutrophil response by a glycoprotein-unrelated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paradoxic effect of ibuprofen on neutrophil accumulation in pulmonary and cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ibuprofen inhibits leukocyte migration through endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neutrophil migration towards C5a and CXCL8 is prevented by non-steroidal anti-inflammatory drugs via inhibition of different pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Pretreatment with ibuprofen augments circulating tumor necrosis factor-alpha, interleukin-6, and elastase during acute endotoxinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Single dose oral this compound [S(+)-ibuprofen] for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ibuprofen attenuates oxidative damage through NOX2 inhibition in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 19. [PDF] COMPARISON OF this compound VERSUS IBUPROFEN AS AN ANTIPYRETIC IN FEBRILE CHILDREN- A RANDOMIZED CLINICAL TRIAL | Semantic Scholar [semanticscholar.org]

Investigating the antipyretic effects of Dexibuprofen at a molecular level

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the antipyretic effects of Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen. It is established that this compound exerts its fever-reducing properties primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pyrogenic prostaglandins. This document details the specific interactions of this compound with COX-1 and COX-2, presents quantitative data on its inhibitory potency, and outlines the downstream effects on key signaling pathways involved in thermoregulation. Furthermore, this guide provides detailed experimental protocols for the in vivo and in vitro investigation of these antipyretic effects, intended to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Fever, or pyrexia, is a complex physiological response to infection or inflammation, characterized by a regulated elevation of the body's thermoregulatory set-point in the hypothalamus.[1] This process is primarily mediated by the increased production of prostaglandin E2 (PGE2) in the brain.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of fever, and their mechanism of action is intrinsically linked to the inhibition of prostaglandin synthesis.[3]

Ibuprofen, a widely used NSAID, is a racemic mixture of two enantiomers: R(-)-ibuprofen and S(+)-ibuprofen (this compound). The pharmacological activity of ibuprofen is predominantly attributed to the S(+)-enantiomer.[4][5] this compound is a more potent inhibitor of COX enzymes than its R(-)-counterpart, and its use as a single enantiomer offers potential therapeutic advantages.[4][5] This guide focuses on the molecular intricacies of this compound's antipyretic action.

Molecular Mechanism of Action

The principal mechanism by which this compound exerts its antipyretic effect is through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins, including the pyrogenic PGE2.[3]

The Role of Cyclooxygenase in Fever

During an inflammatory response, pyrogenic cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) are released. These cytokines stimulate the induction of COX-2 in the endothelial cells of the blood-brain barrier, particularly in the organum vasculosum laminae terminalis (OVLT) of the hypothalamus.[2] This leads to a localized surge in PGE2 synthesis. PGE2 then acts on EP3 receptors on thermosensitive neurons in the preoptic area of the hypothalamus, which in turn elevates the thermoregulatory set-point, leading to fever.[2][6]

This compound's Inhibition of COX-1 and COX-2

This compound, being the S(+)-enantiomer of ibuprofen, is a potent inhibitor of both COX-1 and COX-2.[4][7] The R(-)-enantiomer is significantly less active against both isoforms.[4][7] While both enzymes are inhibited, the antipyretic effect is largely attributed to the inhibition of COX-2-mediated PGE2 synthesis in the central nervous system.[3] Research indicates that S(+)-ibuprofen has a several-fold lower potency for COX-2 compared to COX-1, suggesting a degree of selectivity.[7][8]

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory activity of this compound and its comparison with racemic ibuprofen.

| Compound | Assay | IC50 (μM) | Reference |

| This compound (S(+)-Ibuprofen) | Arachidonic acid-induced platelet aggregation (COX-1 mediated) | 0.85 ± 0.06 | [9] |

| Racemic Ibuprofen | Arachidonic acid-induced platelet aggregation (COX-1 mediated) | 14.76 ± 1.22 | [9] |

| Racemic Ibuprofen | COX-1 Inhibition (Human peripheral monocytes) | 12 | [10] |

| Racemic Ibuprofen | COX-2 Inhibition (Human peripheral monocytes) | 80 | [10] |

Table 1: Comparative IC50 values for this compound and Racemic Ibuprofen.

| Parameter | This compound (5 mg/kg) | This compound (7 mg/kg) | Ibuprofen (10 mg/kg) | Reference |

| Maximal Temperature Decrease (°C) | Not significantly different | Not significantly different | Not significantly different | |

| Mean Time to Apyrexia (hours) | Not significantly different | Not significantly different | Not significantly different |

Table 2: Comparative Antipyretic Efficacy in Febrile Children.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Fever and this compound's Intervention

Caption: Signaling pathway of fever induction and the inhibitory action of this compound.

Experimental Workflow for Investigating Antipyretic Effects

Caption: A typical experimental workflow for evaluating the antipyretic effects of this compound.

Experimental Protocols

In Vivo Model: Brewer's Yeast-Induced Pyrexia in Rats

This model is a standard and reliable method for screening antipyretic agents.

Materials:

-

Wistar albino rats (150-200g)

-

Brewer's yeast (Saccharomyces cerevisiae)

-

15% w/v Brewer's yeast suspension in 0.9% sterile saline

-

Digital thermometer with a rectal probe

-

This compound solution/suspension

-

Vehicle control (e.g., 0.5% carboxymethyl cellulose)

-

Standard antipyretic drug (e.g., Paracetamol)

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Baseline Temperature: Record the basal rectal temperature of each rat by inserting a lubricated digital thermometer probe approximately 2 cm into the rectum.

-

Induction of Pyrexia: Inject a 15% w/v suspension of brewer's yeast subcutaneously into the dorsal region of the rats at a volume of 10 mL/kg.

-

Post-Induction Temperature: After 18 hours of yeast injection, measure the rectal temperature again. Select only the animals that show an increase in rectal temperature of at least 0.5°C for the study.

-

Drug Administration: Divide the pyretic rats into groups:

-

Vehicle control group

-

This compound-treated groups (various doses)

-

Standard drug group Administer the respective treatments orally via gavage.

-

-

Temperature Monitoring: Record the rectal temperature at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) after drug administration.

-

Data Analysis: Calculate the mean rectal temperature for each group at each time point. The antipyretic activity is determined by the reduction in rectal temperature compared to the vehicle control group.

In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory potency of this compound on COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

This compound solutions at various concentrations

-

Assay for prostaglandin detection (e.g., ELISA kit for PGE2)

-

96-well microplates

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer containing the heme cofactor.

-

Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the enzyme solution (either COX-1 or COX-2), and different concentrations of this compound or vehicle control. Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Prostaglandin Quantification: Measure the amount of PGE2 produced in each well using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of PGE2 production against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) for both COX-1 and COX-2.

Conclusion

This compound's antipyretic effect is a direct consequence of its molecular interaction with cyclooxygenase enzymes, leading to a reduction in the synthesis of pyrogenic prostaglandins in the central nervous system. Its enhanced potency as the S(+)-enantiomer of ibuprofen underscores the importance of stereochemistry in drug action. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the nuanced molecular pharmacology of this compound and to develop novel antipyretic therapies. A thorough understanding of these molecular mechanisms is paramount for the rational design and effective clinical application of antipyretic drugs.

References

- 1. ijnrd.org [ijnrd.org]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin E2-increased thermosensitivity of anterior hypothalamic neurons is associated with depressed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Cyclooxygenase‐1 and ‐2 by R(‐)‐ and S(+)‐Ibuprofen | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. med.stanford.edu [med.stanford.edu]

The Role of Dexibuprofen in Modulating Inflammatory Pathways: A Technical Guide

Executive Summary

Dexibuprofen, the S-(+)-enantiomer of ibuprofen, represents the pharmacologically active component responsible for the therapeutic effects of the racemic mixture.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates inflammatory pathways. The primary mechanism of action is the non-selective, competitive inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity towards the inducible COX-2 isoform, leading to a reduction in prostaglandin synthesis.[1][3][4][5] This targeted action alleviates inflammation, pain, and fever.[1] Beyond the COX pathway, evidence suggests secondary interactions with the lipoxygenase (LOX) and NF-κB signaling pathways. Clinically, this compound demonstrates equivalent or superior efficacy to racemic ibuprofen at approximately half the dose, offering a refined therapeutic profile with the potential for improved tolerability.[6][7] This document details the core biochemical interactions, presents comparative quantitative data, outlines key experimental protocols for its evaluation, and provides visual diagrams of the relevant biological and experimental frameworks.

Introduction to Inflammatory Pathways and this compound

Inflammation is a complex biological response to harmful stimuli, involving a network of cellular and molecular mediators. Key enzymatic pathways, including those governed by cyclooxygenases (COX) and lipoxygenases (LOX), convert arachidonic acid into potent lipid mediators like prostaglandins and leukotrienes. Transcription factors such as NF-κB play a central role in orchestrating the expression of pro-inflammatory genes.[8]

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a racemic mixture of two enantiomers: R-(-)-ibuprofen and S-(+)-ibuprofen.[2][9] The S-(+)-enantiomer, known as this compound, is the pharmacologically effective form.[2] The R-(-) form is largely inactive but can undergo metabolic chiral inversion in the body to the active S-(+) form.[2][9] By isolating this compound, a more potent therapeutic agent is obtained, allowing for lower, more efficient dosing.[10][11]

Core Mechanism: Cyclooxygenase (COX) Pathway Inhibition

The principal anti-inflammatory, analgesic, and antipyretic effects of this compound are mediated through its interaction with the cyclooxygenase pathway.

2.1 The Arachidonic Acid Cascade Upon cellular stimulation by inflammatory signals, phospholipase enzymes release arachidonic acid from the cell membrane. Arachidonic acid then serves as a substrate for COX enzymes.[1]

2.2 Inhibition of COX-1 and COX-2 this compound acts as a competitive inhibitor of both COX-1 and COX-2 enzymes.[1][4][5]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, such as maintaining the gastric lining and kidney function.[1]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[1]

By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[1][2] this compound exhibits a higher selectivity for inhibiting the COX-2 isoform, which may contribute to its favorable gastrointestinal safety profile compared to less selective NSAIDs.[1][3]

Modulation of Other Inflammatory Pathways

While COX inhibition is its primary mechanism, this compound also influences other inflammatory signaling cascades.

3.1 Lipoxygenase (LOX) Pathway Interaction Studies on ibuprofen have shown it can modulate the lipoxygenase pathway, which is responsible for producing leukotrienes. Racemic ibuprofen has been found to inhibit 5-lipoxygenase (5-LOX) and, paradoxically, activate 15-lipoxygenase (15-LOX) in human polymorphonuclear leukocytes.[12][13] Specific data for this compound shows a direct but modest inhibitory effect on LOX, with a reported IC50 value of 156.6 μM.[14] This suggests that at therapeutic concentrations, the effect on the LOX pathway is secondary to its potent COX inhibition.

3.2 Influence on NF-κB Signaling The transcription factor NF-κB is a master regulator of the inflammatory response. Some research indicates that certain NSAID enantiomers can inhibit the activation of NF-κB.[7] While not its primary mode of action, the downstream effects of reduced prostaglandin levels due to COX inhibition can indirectly modulate NF-κB activity. Furthermore, derivatives of ibuprofen have been specifically investigated as inhibitors of the NF-κB/iNOS pathway, highlighting it as a relevant target.[15]

3.3 Other Mechanisms this compound may exert additional anti-inflammatory effects by inhibiting the migration of leukocytes to inflamed tissues, thereby reducing inflammatory cell infiltration.[1]

Quantitative Efficacy and Pharmacokinetics

The isolation of the S-(+)-enantiomer provides this compound with distinct quantitative advantages over its racemic parent compound.

Data Presentation

Table 1: Comparative In Vitro Potency of this compound and Related NSAIDs

| Target/Assay | Compound | IC50 Value (μM) | Source |

|---|---|---|---|

| Arachidonic Acid-Induced Platelet Aggregation | This compound | 0.85 ± 0.06 | [16] |

| Racemic Ibuprofen | 14.76 ± 1.22 | [16] | |

| Flurbiprofen | 6.39 ± 0.51 | [16] | |

| Aspirin | 0.38 ± 0.03 | [16] |

| Lipoxygenase (LOX) Enzyme Inhibition | this compound | 156.6 |[14] |

Table 2: Comparative Clinical Efficacy of this compound vs. Racemic Ibuprofen

| Condition | This compound Daily Dose | Racemic Ibuprofen Daily Dose | Outcome | Source |

|---|---|---|---|---|

| Osteoarthritis of the Hip | 1200 mg (400 mg t.i.d.) | 2400 mg (800 mg t.i.d.) | Equivalent efficacy; this compound showed borderline superiority (p=0.055). | [17] |

| Rheumatic Disease | 900 mg (300 mg t.i.d.) | 1800 mg (600 mg t.i.d.) | Equivalent drug amount required for satisfactory patient condition. | [18] |

| Fever in Children (URTI) | 5 mg/kg or 7 mg/kg | 10 mg/kg | No statistically significant difference in temperature reduction or time to apyrexia. |[18][19] |

Table 3: Key Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | This compound | Racemic Ibuprofen | Note | Source |

|---|---|---|---|---|

| Onset of Action | 10 - 30 minutes | 30 - 60 minutes | Faster onset provides quicker relief. | [11] |

| Cmax (Injection) | 184.6% of Ibuprofen | 100% | Single dose injection study (0.2g Dexi vs 0.2g Ibu). | [20] |

| AUC (Injection) | 134.4% of Ibuprofen | 100% | Single dose injection study (0.2g Dexi vs 0.2g Ibu). |[20] |

Experimental Protocols for Assessing Anti-Inflammatory Activity

The evaluation of this compound's efficacy relies on a range of standardized preclinical and clinical methodologies.

5.1 In Vitro Methodologies

-

5.1.1 COX Enzyme Inhibition Assay

-

Objective: To determine the potency and selectivity of this compound in inhibiting COX-1 and COX-2 enzymes.

-

Methodology: Recombinant human COX-1 and COX-2 enzymes are used. The assay measures the enzymatic conversion of a substrate (arachidonic acid) to prostaglandin E2 (PGE2). Varying concentrations of this compound are pre-incubated with the enzyme before the addition of the substrate. The reaction is terminated, and the amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

-

Endpoint: The half-maximal inhibitory concentration (IC50) is calculated for each isoform to determine potency and the IC50(COX-1)/IC50(COX-2) ratio is used to determine selectivity.

-

-

5.1.2 Platelet Aggregation Assay

-

Objective: To assess the functional consequence of COX-1 inhibition in platelets.

-

Methodology: Platelet-rich plasma or whole blood is obtained from healthy volunteers.[16] Platelet aggregation is induced by adding an agonist such as arachidonic acid, collagen, or adenosine diphosphate (ADP).[16] The change in light transmittance (in platelet-rich plasma) or impedance (in whole blood) is measured using an aggregometer before and after incubation with various concentrations of this compound.

-

Endpoint: The IC50 value, representing the concentration of this compound required to inhibit platelet aggregation by 50%, is determined.[16]

-

5.2 In Vivo Methodologies

-

5.2.1 Carrageenan-Induced Paw Edema Model (Acute Inflammation)

-

Objective: To evaluate the acute anti-inflammatory activity of this compound in an animal model.

-

Methodology: Albino Wistar rats are typically used.[21] A baseline measurement of the animal's paw volume is taken using a plethysmometer. This compound (or a vehicle control) is administered orally. After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (an inflammatory agent) is administered into the paw. The paw volume is then measured at regular intervals (e.g., every hour for up to 5-6 hours).

-

Endpoint: The percentage inhibition of edema in the this compound-treated group is calculated relative to the vehicle-treated control group.

-

-

5.2.2 Acetic Acid-Induced Writhing Test (Analgesia)

-

Objective: To assess the peripheral analgesic effect of this compound.

-

Methodology: BALB/c mice are administered this compound or a control vehicle orally.[22][23] After a pre-treatment period (e.g., 30 minutes), the animals receive an intraperitoneal injection of a dilute acetic acid solution, which induces a characteristic stretching or writhing response. The number of writhes is counted for a defined period (e.g., 20-30 minutes) post-injection.

-

Endpoint: The analgesic effect is quantified as the percentage reduction in the number of writhes in the drug-treated group compared to the control group.

-

Visualizing the Pathways and Processes

dot

Caption: this compound's primary mechanism via COX pathway inhibition.

dot

Caption: Enantiomeric relationship and metabolic inversion of Ibuprofen.

dot

Caption: General experimental workflow for preclinical evaluation.

Conclusion and Future Directions

This compound modulates inflammatory pathways primarily through the potent, competitive inhibition of COX-1 and COX-2 enzymes, resulting in a significant reduction of prostaglandin synthesis.[1] Its nature as the sole pharmacologically active enantiomer of ibuprofen confers a more favorable pharmacokinetic and pharmacodynamic profile, allowing for effective anti-inflammatory and analgesic outcomes at lower doses than the racemic mixture.[6][11] While its interactions with the LOX and NF-κB pathways appear to be secondary, they may contribute to its overall therapeutic effect.